2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXLMZDDYPFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide typically involves the reaction of 2-aminobenzamides with thiols. An efficient approach to quinazolin-4(3H)-ones, which are precursors to the target compound, can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method features good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures (e.g., 80-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of quinazolinone-based drugs.
Industrial Applications: Its chemical properties may be exploited in the development of new materials, catalysts, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. Quinazolinone derivatives are known to inhibit various enzymes, including kinases, proteases, and oxidoreductases, by binding to their active sites and modulating their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Observations :
Anticancer Potential
Other Activities
- Antidiabetic Agents (): Mercaptobenzimidazole-thiazolidinones showed α-glucosidase inhibition (IC₅₀: 1.2–3.8 µM), highlighting the role of sulfur-containing motifs in enzyme targeting .
- Linomide Derivatives (): Carbamoyl acetamides exhibited moderate anticancer activity, though less potent than imidazole or thiazole analogs .
Biological Activity
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide, a synthetic organic compound, is characterized by its unique structure comprising a quinazoline core linked to a thioacetamide group and a p-tolyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can lead to significant therapeutic effects.
Structural Characteristics
The structural features of this compound include:
- Quinazoline Core: Known for diverse biological activities.
- Thioacetamide Group: Enhances interaction with biological targets.
- p-Tolyl Substituent: Potentially increases lipophilicity and binding affinity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound can exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism may involve:
- Inhibition of Enzymes: Targeting specific enzymes involved in cancer progression.
- Induction of Apoptosis: Promoting programmed cell death in malignant cells.
A study demonstrated that quinazoline derivatives initiated apoptosis by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating cell survival and death pathways .
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Quinazoline derivatives are known for their effectiveness against various pathogens. The specific interactions of this compound with microbial targets could enhance its efficacy as an antimicrobial agent.
The biological activity of this compound is likely mediated through:
- Binding Affinity: Interaction with active sites of target proteins or enzymes via hydrogen bonding and hydrophobic interactions.
- Molecular Docking Studies: Computational studies suggest that the compound may fit well into the active sites of enzymes, influencing their activity and cellular responses.
In Vitro Studies
In vitro studies have evaluated the anticancer properties of related quinazoline compounds. For example, compounds derived from quinazoline showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most potent compounds were found to significantly reduce cell viability and induce apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the quinazoline core can enhance biological activity. For instance, substituents at the C-7 position have been shown to improve solubility and bioavailability, which are crucial for therapeutic applications .
Comparative Analysis Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Apoptosis induction |
| Quinazoline Derivative A | High anticancer activity | Caspase activation |
| Quinazoline Derivative B | Moderate antimicrobial activity | Targeting bacterial enzymes |
Q & A
Q. Key Considerations :
- Solvent choice (DMF or DMSO) impacts reaction kinetics.
- Temperature control (60–80°C) prevents decomposition of the thione intermediate.
Basic: Which spectroscopic techniques are employed for characterizing this compound?
Answer:
A combination of spectroscopic and analytical methods ensures structural validation:
Note : X-ray crystallography may be used for absolute configuration determination if single crystals are obtained.
Advanced: How can computational methods like DFT predict the compound’s reactivity and electronic properties?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., quinazolin-thio sulfur) for nucleophilic attack sites.
- HOMO-LUMO Gaps : Predicts charge-transfer interactions and kinetic stability (e.g., ΔE ≈ 4–5 eV indicates moderate reactivity).
- Thermodynamic Properties : Gibbs free energy of formation (ΔG) assesses synthetic feasibility .
Q. Workflow :
Optimize geometry using Gaussian02.
Analyze frontier molecular orbitals with GaussView.
Validate results against experimental UV-Vis or cyclic voltammetry data.
Advanced: What strategies address discrepancies in biological activity data across studies?
Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations.
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic Stability : Assess liver microsome degradation to rule out false negatives.
Q. Resolution Steps :
Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
Conduct orthogonal assays (e.g., SPR binding + cell viability).
Perform SAR studies to isolate critical functional groups (e.g., quinazolin-thio vs. oxadiazole analogs) .
Basic: What in vitro assays are used to assess its biological activity?
Answer:
Common assays include:
Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls.
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Critical parameters for optimization:
- Catalyst Screening : Use Pd(OAc)₂ or CuI for cross-coupling steps (yield improvement by 15–20%).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thione group.
- Temperature Gradients : Gradual heating (40°C → 80°C) prevents side reactions.
Case Study :
Replacing K₂CO₃ with Cs₂CO₃ in the thioether coupling step increased yield from 55% to 72% due to enhanced deprotonation efficiency .
Advanced: What are the structure-activity relationships (SAR) for modifying the quinazolin-thio moiety?
Answer:
Key SAR insights from analogous compounds:
- Quinazolin-Thio vs. Oxadiazole : Thioether linkage enhances membrane permeability (LogP ↑ 0.5 units).
- p-Tolyl Substitution : Methyl group boosts hydrophobic interactions in enzyme pockets (e.g., EGFR inhibition).
- Acetamide Chain Length : Shorter chains (C2) improve solubility without sacrificing binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
